Histone H3 (1-20) Trifluoroacetate is a synthetic peptide that represents the N-terminal segment of the histone H3 protein, specifically encompassing amino acids 1 to 20. This peptide is crucial in the study of chromatin structure and function due to its role in the regulation of gene expression through post-translational modifications. The formal name of this compound is L-alanyl-L-arginyl-L-threonyl-L-lysyl-L-glutaminyl-L-threonyl-L-alanyl-L-arginyl-L-lysyl-L-seryl-L-threonylglycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-arginyl-L-lysyl-L-glutaminyl-L-leucine, with a molecular formula of C91H167N35O27·XCF3COOH and a molecular weight of approximately 2183.5 Da .
Histone H3 (1-20) is derived from various species, including human, mouse, rat, porcine, and bovine sources. It is classified as a peptide and falls under the category of histones, which are proteins that package and order DNA into structural units called nucleosomes. This specific fragment is significant for its involvement in various biochemical processes, particularly those related to chromatin dynamics and epigenetic regulation .
The synthesis of Histone H3 (1-20) Trifluoroacetate can be achieved through solid-phase peptide synthesis (SPPS) or native chemical ligation (NCL). SPPS allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method is particularly effective for synthesizing peptides with high purity and yield.
In NCL, segments of the peptide are synthesized separately and then ligated together at cysteine residues. This method is advantageous for incorporating post-translational modifications such as acetylation or phosphorylation at specific sites on the histone .
The synthesis typically involves:
Histone H3 (1-20) undergoes several chemical reactions relevant to its biological function:
These modifications are critical for the dynamic regulation of gene expression and are often studied using mass spectrometry and chromatographic techniques to analyze modified forms of histones .
The mechanism by which Histone H3 (1-20) exerts its effects involves several key processes:
Studies have shown that specific combinations of modifications on Histone H3 can dictate the recruitment of various transcriptional regulators, highlighting its role as a signaling hub in chromatin biology .
These properties make Histone H3 (1-20) Trifluoroacetate suitable for biochemical assays related to histone modifications and chromatin studies .
Histone H3 (1-20) Trifluoroacetate has several scientific uses:
The histone H3 (1-20) peptide, with the sequence ARTKQTARKSTGGKAPRKQL, represents the evolutionarily conserved N-terminal tail critical for chromatin architecture. This unstructured domain protrudes from the nucleosome core particle (NCP), where its high density of basic residues (lysine and arginine) mediates electrostatic interactions with DNA phosphates. Research demonstrates that truncation of this region severely destabilizes nucleosomes by reducing DNA wrapping efficiency by 40–60% [4] [9].
The H3 tail directly facilitates chromatin phase separation—a process driving heterochromatin formation. In vitro studies show that nucleosome arrays lacking H3 or H4 tails fail to undergo liquid-liquid phase separation at physiological concentrations (0.5–2 μM). Specifically, H3 (1-20) enables multivalent inter-nucleosomal bridging via:
Table 1: Key Residues in H3 (1-20) for Nucleosome Stability
Residue | Function | Effect of Mutation/Deletion |
---|---|---|
R2 | DNA minor groove binding | ↑ DNA unwrapping by 50% |
K4 | Electrostatic DNA interaction | Disrupts phase separation |
S10 | Phospho-switch for condensation | Prevents H1 binding |
K9 | Acetylation-regulated DNA affinity | Stabilizes compact chromatin states |
The H3 (1-20) sequence contains distinct motifs recognized by epigenetic "reader" proteins. The ARTK motif (residues 1–4) serves as a docking site for plant homeodomain (PHD) fingers in remodeling complexes. Structural analyses reveal:
Table 2: H3 (1-20) Binding Partners and Affinities
Complex | Binding Motif | Kd (μM) | Functional Outcome |
---|---|---|---|
ING3 (NuA4-TIP60) | ARTKK4me3 | 3.2 | Histone H4 acetylation |
CHD1 PHD | ARTKK4me3 | 1.8 | Nucleosome sliding |
CAF-1 | T6-K9 | 12.4* | Replication-coupled deposition |
DAXX/ATRX | A7-G12 | 8.7* | Heterochromatic H3.3 deposition |
**Estimated from chaperone specificity studies [5] [7]
The H3 (1-20) peptide hosts >5 post-translational modification (PTM) sites that regulate chromatin dynamics. Its structural flexibility allows simultaneous modification by antagonistic enzymes:
PTM accessibility is further modulated by cis-elements:
Table 3: PTM Sites in H3 (1-20) and Regulatory Impacts
PTM Site | Modification | Enzyme(s) | Chromatin Effect |
---|---|---|---|
K4 | me1/me2/me3 | SET1A/B, MLL1-4 | ↑ Transcription initiation |
K9 | ac/me2/me3 | SUV39H, G9a, p300 | ↓ Transcription (heterochromatin) |
S10 | ph | Aurora B, MSK1/2 | Mitotic condensation |
K14 | ac | p300/CBP, GCN5 | ↑ DNA unwrapping |
K18 | ac | KAT2A/B | ↑ Enhancer activity |
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